2-Ethoxy-N'-hydroxy-3-methylbutanimidamide
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves several steps. One common method includes the reaction of 3-methylbutanamide with ethoxyamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is then heated to a specific temperature to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar steps with adjustments to optimize yield and purity .
Chemical Reactions Analysis
2-Ethoxy-N’-hydroxy-3-methylbutanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
Scientific Research Applications
2-Ethoxy-N’-hydroxy-3-methylbutanimidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparison with Similar Compounds
2-Ethoxy-N’-hydroxy-3-methylbutanimidamide can be compared with similar compounds such as:
N’-Hydroxy-3-methylbutanimidamide: This compound lacks the ethoxy group, resulting in different reactivity and stability.
2-Ethoxy-3-methylbutanamide: This compound does not have the hydroxy group, leading to variations in its chemical behavior.
The uniqueness of 2-Ethoxy-N’-hydroxy-3-methylbutanimidamide lies in its combination of ethoxy and hydroxy groups, which confer distinct chemical properties and reactivity .
Properties
Molecular Formula |
C7H16N2O2 |
---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-ethoxy-N'-hydroxy-3-methylbutanimidamide |
InChI |
InChI=1S/C7H16N2O2/c1-4-11-6(5(2)3)7(8)9-10/h5-6,10H,4H2,1-3H3,(H2,8,9) |
InChI Key |
HMFUUGQSYOOPPX-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(C(C)C)/C(=N/O)/N |
Canonical SMILES |
CCOC(C(C)C)C(=NO)N |
Origin of Product |
United States |
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